2-[(3,5-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-phenylamino)-6-methyl-pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 3,5-dimethylphenylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-phenylamino)-6-methyl-pyrimidin-4-ol typically involves the reaction of 3,5-dimethylaniline with a pyrimidine derivative under specific conditions. One common method involves the condensation of 3,5-dimethylaniline with 2,4,6-trichloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-phenylamino)-6-methyl-pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination can be used.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(3,5-Dimethyl-phenylamino)-6-methyl-pyrimidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethyl-phenylamino)-6-methyl-pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-Dimethyl-phenylamino)-pyrimidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
6-Methyl-2-(phenylamino)-pyrimidin-4-ol: Lacks the dimethyl groups on the phenyl ring, which may influence its steric and electronic properties.
Uniqueness
2-(3,5-Dimethyl-phenylamino)-6-methyl-pyrimidin-4-ol is unique due to the presence of both the 3,5-dimethylphenylamino group and the hydroxyl group on the pyrimidine ring. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H15N3O |
---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-(3,5-dimethylanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H15N3O/c1-8-4-9(2)6-11(5-8)15-13-14-10(3)7-12(17)16-13/h4-7H,1-3H3,(H2,14,15,16,17) |
InChI Key |
XYBMQHQSHBIYKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC(=O)N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.